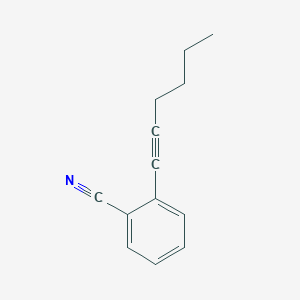
Benzonitrile, 2-(1-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-(1-hexynyl)- is an organic compound characterized by the presence of a benzene ring substituted with a nitrile group and a hexynyl group. This compound is part of the nitrile family, known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzonitrile, 2-(1-hexynyl)- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Another method involves the Rosenmund-von Braun reaction, where bromobenzene reacts with cuprous cyanide to yield benzonitrile . This reaction is typically carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of benzonitrile, 2-(1-hexynyl)- often involves the ammoxidation of toluene. In this process, toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming benzylamine derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming N-substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various amines are used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: N-substituted benzamides.
Scientific Research Applications
Benzonitrile, 2-(1-hexynyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzonitrile, 2-(1-hexynyl)- involves its interaction with various molecular targets. The nitrile group is a potent electrophile, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with only a nitrile group attached to the benzene ring.
Phenylacetonitrile: Contains a nitrile group attached to a benzene ring via a methylene bridge.
Cyanobenzene: Another name for benzonitrile, highlighting its nitrile group.
Uniqueness
Benzonitrile, 2-(1-hexynyl)- is unique due to the presence of both a nitrile group and a hexynyl group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to simpler nitriles .
Properties
CAS No. |
110166-78-4 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-hex-1-ynylbenzonitrile |
InChI |
InChI=1S/C13H13N/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-10H,2-4H2,1H3 |
InChI Key |
FVLBJXKHCWDGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















